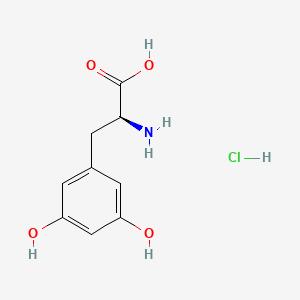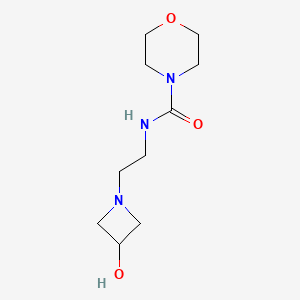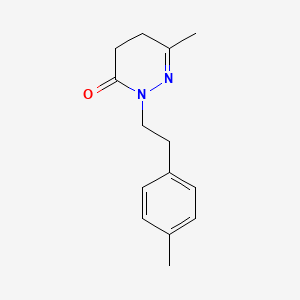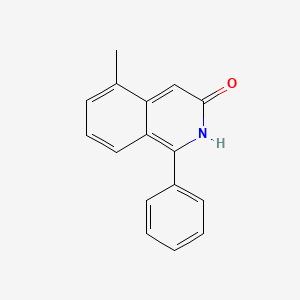
(S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid hydrochloride is a chemical compound known for its significant role in various scientific research fields. It is a derivative of phenylglycine and is characterized by the presence of two hydroxyl groups on the phenyl ring, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dihydroxybenzaldehyde and glycine.
Condensation Reaction: The aldehyde group of 3,5-dihydroxybenzaldehyde reacts with the amino group of glycine under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as crystallization and recrystallization are employed to purify the compound.
化学反应分析
Types of Reactions
(S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted phenylglycine derivatives.
科学研究应用
(S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in various biochemical pathways and its interaction with enzymes.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in chemical synthesis.
作用机制
The mechanism of action of (S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with metabotropic glutamate receptors, particularly mGluR1 and mGluR5.
Pathways: It modulates the signaling pathways associated with these receptors, leading to various physiological effects.
相似化合物的比较
Similar Compounds
3,5-Dihydroxyphenylglycine: A similar compound with hydroxyl groups at the same positions on the phenyl ring.
3,4-Dihydroxyphenylalanine (DOPA): Another similar compound with hydroxyl groups at different positions.
Uniqueness
(S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to interact with metabotropic glutamate receptors sets it apart from other similar compounds.
属性
分子式 |
C9H12ClNO4 |
|---|---|
分子量 |
233.65 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(3,5-dihydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO4.ClH/c10-8(9(13)14)3-5-1-6(11)4-7(12)2-5;/h1-2,4,8,11-12H,3,10H2,(H,13,14);1H/t8-;/m0./s1 |
InChI 键 |
KIRCZYGWZLSWMY-QRPNPIFTSA-N |
手性 SMILES |
C1=C(C=C(C=C1O)O)C[C@@H](C(=O)O)N.Cl |
规范 SMILES |
C1=C(C=C(C=C1O)O)CC(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Dibenzo[c,f][2,7]naphthyridine](/img/structure/B15067063.png)




![(NZ)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B15067078.png)
![6-(2,2-Difluoropropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15067082.png)




